[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
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Overview
Description
[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring of the indole core.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, indole derivatives are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures .
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The methoxy and dimethoxybenzoyl groups can interact with enzymes and receptors, modulating their activity. The indole core can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
3,4-Dimethoxybenzoic acid: Shares the dimethoxybenzoyl group but lacks the indole core.
Indole-3-acetic acid: Contains the indole core but lacks the methoxy and dimethoxybenzoyl groups.
Properties
CAS No. |
90996-12-6 |
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Molecular Formula |
C21H21NO6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[1-(3,4-dimethoxybenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO6/c1-12-15(11-20(23)24)16-10-14(26-2)6-7-17(16)22(12)21(25)13-5-8-18(27-3)19(9-13)28-4/h5-10H,11H2,1-4H3,(H,23,24) |
InChI Key |
OWWFSGKGHLITBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)OC)OC)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
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